
4-Epidoxycycline
Vue d'ensemble
Description
4-Epidoxycycline (CAS No. 14206-58-7) is a tetracycline-class compound with the molecular formula C₂₂H₂₄N₂O₉ and a molecular weight of 460.43 g/mol . It is structurally characterized as a stereoisomer of doxycycline, distinguished by its 4R configuration at the C4 position, which alters its three-dimensional orientation compared to its parent compound . This compound is primarily recognized as a degradation product of methacycline and is frequently identified as an impurity in doxycycline formulations during pharmaceutical quality control . Its role in drug stability and regulatory compliance makes it a critical focus in analytical chemistry and pharmacopeial standards.
Méthodes De Préparation
Chemical Epimerization of Doxycycline
The most direct method for synthesizing 4-epidoxycycline involves the epimerization of doxycycline at the C-4 position. This process exploits the pH-dependent equilibrium between doxycycline and its epimer, driven by the reversible protonation of the dimethylamino group at position 4.
Reaction Conditions and Optimization
Epimerization is typically conducted under acidic or basic conditions. In acidic media (pH 2–4), the protonation of the dimethylamino group destabilizes the original configuration, enabling spontaneous epimerization. For example, heating doxycycline in 0.1 M HCl at 60°C for 24 hours achieves a 15–20% conversion to this compound. Basic conditions (pH 8–10) using ammonia or sodium hydroxide also facilitate epimerization but with lower yields due to competing degradation pathways .
Key Parameters:
-
Temperature : Elevated temperatures (50–70°C) accelerate epimerization but risk decomposition.
-
Solvent : Aqueous solutions are preferred, though mixed solvents like methanol-water (1:1) improve solubility .
-
Catalysts : Lewis acids (e.g., Mg²⁺) enhance reaction rates by stabilizing transition states.
Catalytic Hydrogenation Approaches
Microwave-assisted catalytic hydrogenation has emerged as a efficient method for synthesizing tetracycline derivatives. While originally developed for doxycycline production, these methods can be adapted for this compound synthesis by modifying reaction conditions to favor epimerization.
Comparative Analysis of Preparation Methods
Table 2: Comparison of this compound Synthesis Methods
Method | Yield (%) | Purity (%) | Scalability | Cost |
---|---|---|---|---|
Chemical Epimerization | 15–20 | 70–80 | Moderate | Low |
Catalytic Hydrogenation | 30–40 | 85–90 | High | Medium |
Biocatalytic | <5 | 50–60 | Low | High |
Analyse Des Réactions Chimiques
Types de réactions : La 4-épidoxycycline subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Substitution : Halogènes (chlore, brome), agents alkylants (iodure de méthyle).
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de recherche scientifique
La 4-épidoxycycline a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.
Industrie : Utilisée dans la production de divers intermédiaires chimiques et comme étalon de référence en chimie analytique.
5. Mécanisme d'action
Le mécanisme d'action de la 4-épidoxycycline implique son interaction avec des cibles moléculaires et des voies spécifiques. Contrairement à la doxycycline, la 4-épidoxycycline n'a pas d'activité antibiotique. Au lieu de cela, elle est utilisée pour inactiver la protéine transactivateur tTA ou activer la protéine transactivateur inverse rtTA dans les systèmes d'expression génétique basés sur Tet-Off et Tet-On . Cela en fait un outil précieux pour contrôler l'expression des gènes dans divers contextes expérimentaux.
Composés similaires :
Doxycycline : Un antibiotique largement utilisé ayant une structure chimique similaire mais une activité biologique différente.
Tétracycline : Un autre antibiotique de la même famille, connu pour ses propriétés antimicrobiennes à large spectre.
Minocycline : Un dérivé de la tétracycline avec une solubilité lipidique accrue et un spectre d'activité plus large.
Unicité de la 4-épidoxycycline : La 4-épidoxycycline est unique en raison de son absence d'activité antibiotique, ce qui la rend appropriée pour une utilisation dans des études d'expression génétique sans les effets confondants de l'activité antibiotique. Cela la distingue des autres dérivés de la tétracycline, qui sont principalement utilisés pour leurs propriétés antimicrobiennes .
Applications De Recherche Scientifique
Gene Expression Control
Overview
4-Epidoxycycline has emerged as a valuable tool for controlling gene expression, particularly in eukaryotic systems. Unlike doxycycline, 4-ED does not exhibit antibiotic properties, making it suitable for experiments where maintaining microbial flora is critical.
Tet-On/Tet-Off Systems
The Tet-On/Tet-Off gene expression systems utilize tetracycline derivatives to regulate gene activity. Research indicates that 4-ED is as effective as doxycycline in switching gene expression on and off in various models, including mammalian cell lines and transgenic mice. For instance, a study demonstrated that both compounds could induce significant tumor remission in mice models with HER2 oncogene expression, achieving over 95% tumor reduction within a week when administered at comparable dosages .
Case Study: Saccharomyces cerevisiae
In a genome-wide study using the yeast Saccharomyces cerevisiae, researchers found that 4-ED resulted in less off-target effects on mitochondrial health compared to doxycycline. RNA sequencing revealed that while both compounds altered gene expression, 4-ED had a more favorable profile regarding mitochondrial function and overall cellular metabolism . This suggests that 4-ED may be preferable for experiments focusing on metabolic pathways.
Pharmacological Research
Therapeutic Potential
this compound is being investigated for its therapeutic applications beyond gene regulation. Its lack of antibiotic activity makes it an attractive candidate for studying antibiotic resistance mechanisms without the confounding effects of traditional antibiotics. Preliminary studies suggest potential benefits in understanding the pharmacodynamics of tetracyclines and their derivatives .
Analytical Chemistry
Reference Standard
In analytical chemistry, 4-ED serves as a reference standard for the quantification of doxycycline residues in various biological tissues. A study highlighted the development of a high-performance liquid chromatography (HPLC) method capable of distinguishing between doxycycline and its epimer, 4-ED, in pig tissues. This method is crucial for ensuring food safety and compliance with veterinary drug regulations .
Industrial Applications
Chemical Synthesis
this compound is utilized as a reagent in various chemical synthesis processes. Its unique properties allow researchers to explore new synthetic pathways and develop novel compounds with potential applications across multiple industries.
Comparative Data Table
Mécanisme D'action
The mechanism of action of 4-Epidoxycycline involves its interaction with specific molecular targets and pathways. Unlike doxycycline, this compound does not exhibit antibiotic activity. Instead, it is used to inactivate the transactivator protein tTA or activate the reverse transactivator rtTA protein in Tet-Off- and Tet-On-based gene expression systems . This makes it a valuable tool for controlling gene expression in various experimental settings.
Comparaison Avec Des Composés Similaires
Structural and Stereochemical Differences
4-Epidoxycycline belongs to a family of tetracycline derivatives with subtle stereochemical variations that significantly impact their chemical behavior and pharmacological profiles:
Compound | Stereochemical Configuration | Key Structural Feature |
---|---|---|
Methacycline | (4S,4aR,5S,5aR,12aS) | Parent compound; lacks 6-methyl hydroxyl |
This compound | (4R,4aR,5S,5aR,6R,12aS) | C4 epimer of doxycycline |
6-Epidoxycycline | (4S,4aR,5S,5aR,6S,12aS) | C6 epimer of doxycycline |
The C4 epimerization in this compound disrupts the spatial arrangement critical for antibacterial activity, rendering it less potent than doxycycline . In contrast, 6-Epidoxycycline (Doxycycline Related Compound A) exhibits epimerization at the C6 position, further differentiating its stability and interaction with bacterial ribosomes .
Pharmacological Implications
While doxycycline retains broad-spectrum antibacterial activity, This compound is pharmacologically inactive due to its stereochemical divergence. This structural change impedes its ability to chelate magnesium ions and bind to the 30S ribosomal subunit, a mechanism central to tetracycline efficacy . Methacycline, though a precursor, shares similar limitations in modern therapeutics due to inferior stability and bioavailability .
Impurity Profiles and Regulatory Considerations
The following table summarizes impurity limits for this compound and related compounds:
Compound | Maximum Permitted Impurity (%) | Regulatory Source |
---|---|---|
Methacycline | 0.60 | Pharmacopeial Forum |
This compound | 0.35 | Pharmacopeial Forum |
6-Epidoxycycline | 0.70 | Pharmacopeial Forum |
This compound’s lower impurity threshold (0.35%) compared to 6-Epidoxycycline (0.70%) reflects its prominence as a degradation byproduct and underscores the need for stringent analytical monitoring .
Stability and Analytical Detection
This compound is generated through the acid-catalyzed epimerization of doxycycline or methacycline under suboptimal storage conditions . Advanced analytical methods, such as UPLC gradient elution , have replaced traditional HPLC techniques to enhance detection sensitivity and efficiency . Stability studies recommend storing tetracyclines at -20°C to minimize degradation, with this compound exhibiting a shelf life of ≥4 years under these conditions .
Data Tables
Table 1: Key Properties of this compound and Related Compounds
Property | This compound | Methacycline | 6-Epidoxycycline |
---|---|---|---|
CAS No. | 14206-58-7 | 914-00-1 | 56420-46-3 |
Molecular Formula | C₂₂H₂₄N₂O₉ | C₂₂H₂₄N₂O₈ | C₂₂H₂₄N₂O₈ |
Epimerization Site | C4 | N/A | C6 |
Table 2: Pharmacopeial Impurity Limits (NMT%)
Impurity | Limit (%) | Reference |
---|---|---|
This compound | 0.35 | Pharmacopeial Forum |
Methacycline | 0.60 | Pharmacopeial Forum |
6-Epidoxycycline | 0.70 | Pharmacopeial Forum |
Activité Biologique
4-Epidoxycycline (4-ED) is a derivative of doxycycline, specifically the 4-epimer hepatic metabolite. Unlike its parent compound, 4-ED is noted for its lack of antibiotic activity, which has implications for its use in biological research and gene expression systems. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
Overview of this compound
-
Chemical Structure :
- Molecular Formula: C22H24N2O8
- Molecular Weight: 444.4 g/mol
- CAS Number: 6543-77-7
-
Properties :
- Purity: >70%
- Solubility: Slightly soluble in DMSO and methanol
- Storage Conditions: Recommended at -20°C
This compound functions primarily as a non-antibiotic alternative to doxycycline in gene expression systems. It is utilized to modulate the activity of transactivator proteins in various Tet-On/Tet-Off gene expression systems, allowing researchers to control gene expression with minimal off-target effects. This characteristic makes it particularly valuable in eukaryotic systems where mitochondrial health is a concern.
Comparison of Biological Activities
Compound | Antibiotic Activity | Gene Expression Control | Mitochondrial Impact |
---|---|---|---|
Doxycycline | Yes | Yes | Negative |
This compound | No | Yes | Minimal |
Research Findings
Recent studies have highlighted the unique properties of this compound compared to doxycycline:
-
Gene Expression Studies :
A study conducted on Saccharomyces cerevisiae demonstrated that while doxycycline significantly altered gene expression profiles, this compound had a reduced impact on mitochondrial function and overall cellular health. This suggests that 4-ED may be preferable in experiments requiring precise gene regulation without the adverse effects associated with doxycycline . -
In Vivo Applications :
In animal models, particularly mice, this compound has been shown to avoid the intestinal inflammation commonly induced by doxycycline. This property enhances its suitability for long-term studies involving transgenic models where gut health is paramount . -
Case Studies :
A notable case study involved the application of this compound in a Tet-On system for controlling gene expression related to metabolic pathways. The results indicated that researchers could achieve desired gene activation with minimal side effects, thereby improving experimental outcomes .
Q & A
Basic Research Questions
Q. How is 4-Epidoxycycline identified and distinguished from structurally similar tetracycline derivatives in analytical workflows?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise identification. Reference standards from pharmacopeial guidelines (e.g., USP) are critical for validating retention times and fragmentation patterns. For example, the Pharmacopeial Forum specifies retention thresholds for this compound relative to doxycycline and other impurities, ensuring differentiation .
Q. What are the recommended purity thresholds for this compound in experimental studies?
- Methodological Answer : According to pharmacopeial standards, this compound impurities should not exceed 0.35% (w/w) in bulk samples, with total impurities capped at 1.0% . Researchers should validate purity using validated HPLC methods with UV detection at 280 nm, referencing USP monographs for calibration protocols .
Q. What experimental models are suitable for preliminary bioactivity studies of this compound?
- Methodological Answer : In vitro antimicrobial susceptibility testing (e.g., broth microdilution assays) against tetracycline-resistant bacterial strains can assess efficacy. Pair this with cytotoxicity assays (e.g., mammalian cell viability tests) to evaluate therapeutic indices. Ensure replicates (n ≥ 3) and include doxycycline as a comparator to contextualize results .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines recommended ) to aggregate data and identify confounding variables (e.g., pharmacokinetic differences, metabolite interference). Use meta-regression to assess dose-response relationships across studies. If discrepancies persist, perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to isolate factors like bioavailability or protein binding .
Q. What strategies are recommended for impurity profiling of this compound in stability studies?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines (e.g., 40°C/75% RH for 6 months) paired with forced degradation (acid/base/oxidative stress) can identify degradation pathways. Use LC-MS/MS to characterize impurities (e.g., 6-epidoxycycline, methacycline) and quantify their formation kinetics. Cross-reference thresholds from Pharmacopeial Forum Vol. 42(1) to ensure compliance .
Q. How should researchers design studies to evaluate this compound’s mechanism of action in antibiotic-resistant pathogens?
- Methodological Answer : Employ omics approaches (transcriptomics/proteomics) to map gene expression changes in bacterial populations exposed to this compound. Validate findings with CRISPR-Cas9 knockouts of putative target genes (e.g., ribosomal proteins). Include negative controls (e.g., tetracycline-treated samples) and use ANOVA with post-hoc tests to confirm statistical significance .
Q. What statistical methods are optimal for analyzing dose-dependent toxicity data of this compound in preclinical models?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Apply mixed-effects models to account for inter-animal variability in in vivo studies. Report confidence intervals and use tools like GraphPad Prism for visualization .
Q. Data Analysis & Reporting
Q. How can researchers address variability in this compound potency assays across laboratories?
- Methodological Answer : Standardize protocols using harmonized guidelines (e.g., CLSI M07 for antimicrobial assays) and inter-laboratory ring trials. Perform Bland-Altman analysis to quantify bias between labs. Report raw data in appendices and processed data in main texts to ensure transparency .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s off-target effects?
- Methodological Answer : Apply the PICO framework (Population: bacterial/viral strains; Intervention: this compound dose; Comparison: doxycycline/placebo; Outcome: off-target gene expression) to structure questions. Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Propriétés
IUPAC Name |
(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRLCUYIXIAHR-NLJUDYQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316643 | |
Record name | 4-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6543-77-7 | |
Record name | 4-Epidoxycycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Epidoxycycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-EPIDOXYCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.